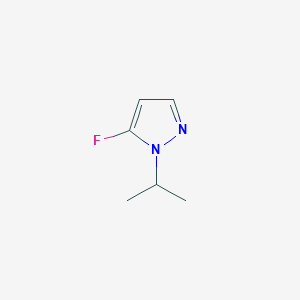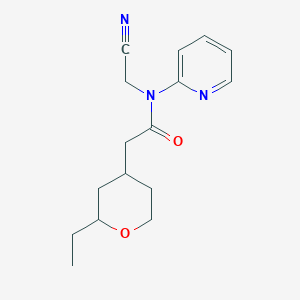
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its ability to treat a range of diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of JAK2 and FLT3, which are involved in the regulation of cell growth and survival. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the activity of several other enzymes involved in cancer progression, including c-Met and Aurora kinase A.
In inflammatory diseases, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activity of NF-kappaB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to enhance the activity of chemotherapy agents in preclinical studies.
In inflammatory diseases, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to reduce inflammation and tissue damage, and improve clinical outcomes in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its specificity for its target enzymes and signaling pathways. This compound has been shown to have minimal off-target effects, which makes it an attractive candidate for therapeutic development. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its lack of clinical data. Although this compound has shown promising results in preclinical studies, its safety and efficacy in humans have not yet been established. In addition, the cost of synthesizing N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide may be a limiting factor for some research labs.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide and other targeted agents or chemotherapy agents. In addition, further research is needed to establish the safety and efficacy of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide in humans, and to identify potential biomarkers that may predict response to this compound.
Other potential areas of research include investigating the role of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide in other diseases, such as neurological disorders, and exploring the use of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide as a tool for studying the biology of cancer and inflammation.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves several steps, including the reaction of 2-ethyl-4-hydroxy-2-oxotetrahydrofuran with cyanomethylpyridine, followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In preclinical studies, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the activity of several cancer-related enzymes, including JAK2 and FLT3, which are involved in the regulation of cell growth and survival.
In addition to its potential applications in cancer research, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-14-11-13(6-10-21-14)12-16(20)19(9-7-17)15-5-3-4-8-18-15/h3-5,8,13-14H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZLKVRWUFHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)CC(=O)N(CC#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

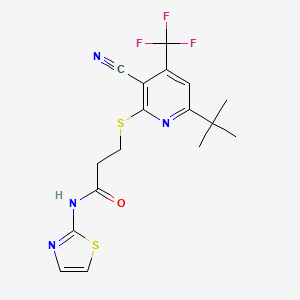
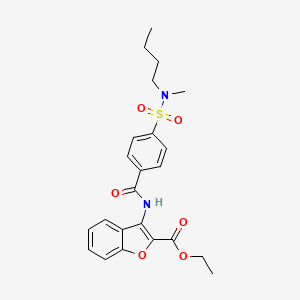
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2837168.png)
![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
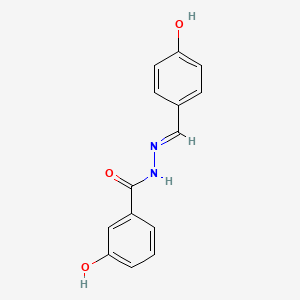
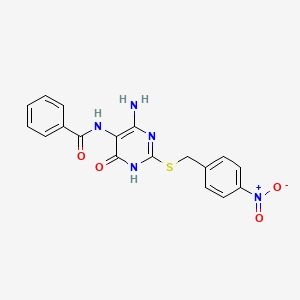
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)
![3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine](/img/structure/B2837183.png)
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)
![2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2837186.png)
